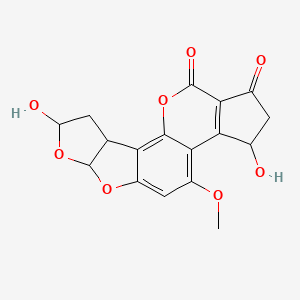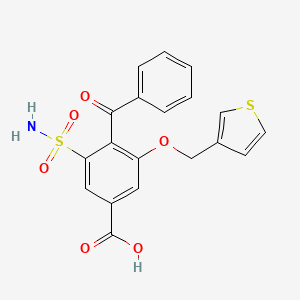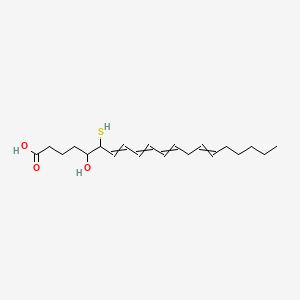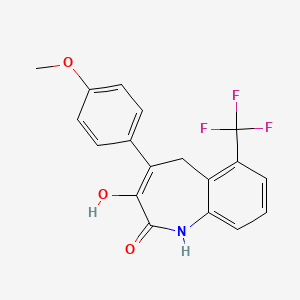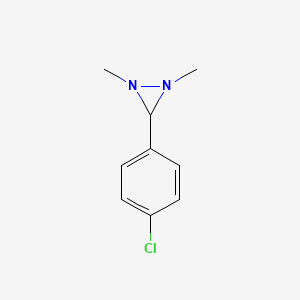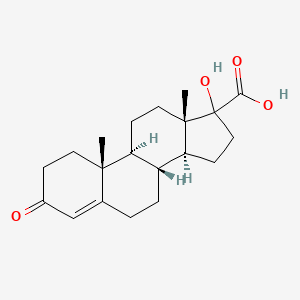
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone is a member of quinomethanes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
- 1,2,4-Triazol-5-ylidenes, closely related to the compound , have been synthesized and exhibit interactions with elements like sulfur and selenium, leading to the formation of compounds with varying properties (Korotkikh et al., 2003).
- The synthesis of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one, another structurally related compound, has been demonstrated, paving the way for the creation of new benzo[h]quinazoline derivatives (Grigoryan, 2017).
Applications in Material Science and Corrosion Mitigation
- In the realm of material science, compounds like these have been utilized in the synthesis of photosensitive poly(benzoxazole) (Ebara et al., 2002).
- Additionally, similar structures have shown potential in corrosion mitigation, particularly in the protection of steel in acidic environments (Abd El‐Lateef et al., 2022).
Medicinal Chemistry and Pharmacological Applications
- In pharmacology, closely related triazoles have been synthesized with potential anticancer properties, as seen in studies exploring their effects on prostate cancer cell lines (Han et al., 2018).
- The development of novel 4-thiazolidinone derivatives, which are structurally similar, has been pursued for potential non-steroidal anti-inflammatory drug applications (Golota et al., 2015).
Other Relevant Research
- Other studies include the synthesis and structural investigation of N-arylsulfonyloxazolidines (Bolte & Strahringer, 1999) and exploration into the synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems (Osyanin et al., 2012).
Propiedades
Fórmula molecular |
C14H13N3OS |
|---|---|
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
4-ethyl-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13N3OS/c1-2-17-13(15-16-14(17)19)11-7-9-5-3-4-6-10(9)8-12(11)18/h3-8,18H,2H2,1H3,(H,16,19) |
Clave InChI |
MGJTUWIRWFUWOF-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O |
SMILES canónico |
CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(3-Chlorophenyl)methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208741.png)
